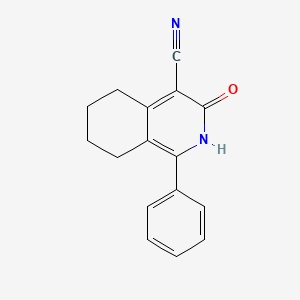

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Description

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, and a hexahydroisoquinoline core.

Properties

IUPAC Name |

3-oxo-1-phenyl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c17-10-14-12-8-4-5-9-13(12)15(18-16(14)19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVDPUCGQBSYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC(=O)C(=C2C1)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Yield and Reaction Conditions Across Methods

Key observations:

- Organocatalytic methods offer superior yields and stereocontrol but require expensive catalysts.

- Cyclocondensation routes are more scalable but suffer from lower yields due to side reactions.

- Enamine-based approaches balance cost and efficiency but necessitate stringent anhydrous conditions.

Functionalization and Post-Synthetic Modifications

Cyanation Strategies

The carbonitrile group at position 4 can be introduced via:

Oxidation State Management

The 3-oxo group is installed using oxidizing agents such as KMnO₄ in acidic media or PCC (pyridinium chlorochromate) in dichloromethane. Source reports successful oxidation of secondary alcohols to ketones using PCC with yields exceeding 85%.

Structural Characterization and Validation

¹H NMR Analysis :

IR Spectroscopy :

Industrial-Scale Production Considerations

For bulk synthesis, the cyclocondensation method is preferred due to reagent availability and operational simplicity. Critical factors include:

- Solvent selection : Ethanol or water for cost-effective processing.

- Catalyst recycling : Immobilized piperidine derivatives to reduce waste.

- Continuous flow systems : Minimizing reaction times and improving yield consistency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The phenyl group and other positions on the isoquinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, amines, and oxo derivatives.

Scientific Research Applications

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like 11-β-hydroxysteroid dehydrogenase by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including modulation of steroid hormone levels.

Comparison with Similar Compounds

Similar Compounds

3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: This compound is similar in structure but contains a thioxo group instead of an oxo group.

3-Alkylthio-1-phenyl-5,6,7,8-hexahydroisoquinoline-4-carboxamides: These compounds have alkylthio groups and exhibit different chemical properties.

Uniqueness

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a heterocyclic compound belonging to the isoquinoline family. Its unique structure features a ketone group at the 3-position and a nitrile group at the 4-position. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.30 g/mol |

| CAS Number | 53661-29-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase , an enzyme involved in cortisol metabolism. By inhibiting this enzyme, the compound may influence glucocorticoid signaling pathways that are crucial in various physiological processes.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cardiovascular Health : Studies suggest that it may exhibit positive inotropic effects, which could be beneficial for heart conditions such as heart failure by improving cardiac contractility.

- Metabolic Disorders : Due to its role in modulating glucocorticoid activity, it may also have implications for metabolic disorders like obesity and diabetes.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the target enzymes at micromolar concentrations. For instance:

- Enzyme Inhibition Assays : Fluorescence polarization assays have been employed to evaluate the inhibitory effects of this compound on various enzymes involved in metabolic pathways .

Study 1: Enzyme Inhibition Profile

A study conducted on the enzyme inhibition profile of various isoquinoline derivatives included this compound. The results indicated a significant reduction in enzyme activity at concentrations ranging from 10 µM to 100 µM. This suggests a promising avenue for drug development targeting metabolic diseases .

Study 2: Cardiovascular Effects

In another study focusing on cardiovascular applications, researchers evaluated the effects of this compound on isolated cardiac tissues. The findings revealed that treatment with this compound resulted in enhanced contraction strength without significantly increasing heart rate. This indicates its potential use as a therapeutic agent in managing heart failure.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

| Substituent | Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Acetone:n-hexane (7:3) | None | 74 | |

| 3-Hydroxyphenyl | Ethanol | Piperidine | 69 |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- FTIR : Identifies nitrile (C≡N) stretches at ~2188 cm⁻¹ and carbonyl (C=O) at ~1636 cm⁻¹ .

- Mass Spectrometry : Parent ion peaks (e.g., m/z 270.34 for a related compound) confirm molecular weight .

- NMR : ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Advanced: How can crystallographic data resolve structural ambiguities in analogs?

Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K determines unit cell parameters (e.g., triclinic P1 space group) and intermolecular interactions (N–H···O hydrogen bonds, π–π stacking). For example, a study on a thiophene-substituted analog revealed a unit cell volume of 659.26 ų with a = 7.6443 Å, b = 9.6909 Å, and c = 9.9852 Å .

Q. Table 2: Crystallographic Data for a Thiophene-Substituted Analog

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Unit Cell Volume | 659.26 ų |

| a, b, c | 7.6443, 9.6909, 9.9852 Å |

| Temperature | 100 K |

Advanced: How do substituents influence biological activity in related compounds?

Answer: Substituent effects are assessed via structure-activity relationship (SAR) studies. For instance, bromophenyl or thiophene groups enhance cardiotonic activity by modulating electronic properties, while methoxy groups improve anti-inflammatory efficacy. Bioactivity assays (e.g., enzyme inhibition) paired with computational docking validate these trends .

Basic: What physicochemical properties are critical for solubility and bioavailability?

Answer: Key properties include:

- LogP : Reported as 0.89 for a non-phenyl analog, suggesting moderate lipophilicity. Phenyl substitution may increase LogP, requiring experimental validation .

- Rotatable Bonds : 0 (rigid structure) limits conformational flexibility, impacting membrane permeability .

Advanced: How can researchers address discrepancies in purity or analytical data?

Answer:

- HPLC-PDA : Quantify purity (e.g., 95% purity reported for an analog) and identify impurities via retention time matching .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to improve crystal quality for SCXRD .

Advanced: What strategies validate synthetic intermediates in complex pathways?

Answer:

- TLC Monitoring : Use acetone:n-hexane (7:3) to track reaction progress (Rf ≈ 0.67–0.69) .

- Isolation Techniques : Column chromatography (silica gel, ethyl acetate eluent) separates intermediates with similar polarities .

Basic: What safety protocols are recommended for handling nitrile-containing compounds?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.

- PPE : Nitrile gloves, lab coats, and goggles are mandatory.

- Spill Management : Neutralize with sodium hypochlorite (10% v/v) .

Advanced: How can computational modeling complement experimental data?

Answer:

- DFT Calculations : Predict vibrational frequencies (FTIR) and NMR chemical shifts with <5% deviation from experimental values .

- Molecular Dynamics (MD) : Simulate solubility parameters (e.g., Hansen solubility) to guide solvent selection .

Advanced: What experimental designs mitigate synthetic yield variability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.